Vernolic acid, cis-(+)-

Description

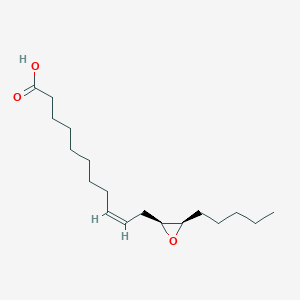

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPLLJZDQAOHD-GJGKEFFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1[C@@H](O1)C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895851 | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-07-1, 17966-13-1 | |

| Record name | Vernolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolic acid (+)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolic acid, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERNOLIC ACID, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S5JF40ZOQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERNOLIC ACID, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42854EPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Plant Biological Systems

Distribution and Accumulation in Botanical Species and Families

Vernolic acid, a naturally occurring epoxidized fatty acid, is found in the seed oils of various plant species across several families, most notably the Asteraceae and Euphorbiaceae. aocs.orgnih.gov The concentration of vernolic acid can vary significantly, with some species accumulating it as the primary component of their seed oil.

The genus Vernonia, part of the Asteraceae family, is renowned for its high accumulation of vernolic acid, making it a primary source for vernonia oil. wikipedia.orggoogle.com Vernonia galamensis, commonly known as ironweed, is a major producer, with its seed oil containing approximately 73% to 80% vernolic acid. wikipedia.orgwikipedia.orgresearchgate.net Certain Ethiopian strains of V. galamensis have an oil content of up to 41.9%, with vernolic acid constituting up to 80% of that oil. wikipedia.org Studies on selected lines of V. galamensis var. ethiopica have shown vernolic acid content ranging from 73% to 77%. journals.co.zatandfonline.com Other species such as Vernonia anthelmintica and Vernonia volkameriaefolia also contain substantial amounts, with reported vernolic acid levels of 65-75% and 63.5%, respectively. aocs.org

Within the Euphorbiaceae family, Euphorbia lagascae is a notable source of vernolic acid. nih.govproquest.com The seed oil of this species, which constitutes about 45% to 52% of the seed's weight, contains significant levels of vernolic acid. proquest.comoregonstate.eduoregonstate.edunih.gov Reported concentrations of vernolic acid in E. lagascae seed oil range from 57% to 65%. aocs.orgoregonstate.eduoregonstate.eduocl-journal.org Due to this high accumulation, it is considered one of the most promising natural sources for this epoxy fatty acid. proquest.comoregonstate.edu

Vernolic acid is also present in other plant genera. Stokesia laevis (Stokes' aster), a member of the Asteraceae family, contains around 70% vernolic acid in its seed oil. aocs.orgwikipedia.orgefloraofindia.com Various species within the genus Crepis (Asteraceae) have seed oils containing between 18% and 68% vernolic acid. aocs.org Specifically, the seed oil of Crepis palaestina has been found to contain 60% vernolic acid. researchgate.netresearchgate.net Some Crepis species produce oils with either high levels of vernolic acid (47-68%) or another unusual fatty acid, crepenynic acid, while others contain both. nih.govmdpi.com The genus Bernardia (Euphorbiaceae) includes Bernardia pulchella, which stands out for its exceptionally high accumulation of vernolic acid, reaching up to 91% of its seed oil. aocs.orgresearchgate.netwsu.edu Other plants, such as Erlangea tomentosa (52%) and Centratherum ritchiei (30%), also contain detectable amounts. aocs.org

| Plant Species | Family | Vernolic Acid Content in Seed Oil (%) | Reference |

|---|---|---|---|

| Vernonia galamensis | Asteraceae | 72–80% | wikipedia.orgwikipedia.orgresearchgate.netjournals.co.za |

| Vernonia anthelmintica | Asteraceae | 65–75% | aocs.org |

| Euphorbia lagascae | Euphorbiaceae | 57–65% | aocs.orgoregonstate.eduocl-journal.org |

| Stokesia laevis | Asteraceae | ~70% | aocs.org |

| Crepis palaestina | Asteraceae | ~60% | researchgate.netresearchgate.net |

| Bernardia pulchella | Euphorbiaceae | ~91% | aocs.orgresearchgate.net |

In Vivo Biosynthetic Pathways of Vernolic Acid in Oleaginous Plants

The biosynthesis of vernolic acid in plants is a fascinating example of specialized metabolic engineering, involving specific precursors and distinct enzymatic mechanisms that have evolved independently in different plant families.

The direct precursor for vernolic acid is linoleic acid, an 18-carbon polyunsaturated fatty acid. researchgate.netnih.gov Vernolic acid is specifically the cis-12,13-epoxide formed from linoleic acid. wikipedia.org The critical epoxidation step does not occur on a free fatty acid but rather on a linoleoyl moiety esterified to a complex lipid, which acts as an acyl carrier.

Interestingly, plants have evolved two distinct and structurally unrelated types of enzymes to catalyze the same reaction: the epoxidation of the Δ12 double bond of linoleic acid. ocl-journal.orgnih.gov This suggests a case of convergent evolution, where different plant lineages independently developed the ability to synthesize vernolic acid. aocs.org

In the Asteraceae family, which includes genera like Vernonia, Stokesia, and Crepis, the enzyme responsible is a Δ12-epoxygenase. researchgate.netresearchgate.netwsu.edu This enzyme is a modified version of a Δ12-desaturase (FAD2), which normally introduces a double bond. researchgate.netwsu.edu These desaturase-like enzymes are di-iron, non-heme proteins. nih.gov The first gene for a Δ12-epoxygenase was isolated from Crepis palaestina. aocs.org

Evolutionary Divergence and Convergent Strategies in Vernolic Acid Biosynthesis

The existence of two distinct enzymatic systems for vernolic acid synthesis in different plant families is a clear example of convergent evolution. nih.govocl-journal.org Both the cytochrome P450-dependent pathway in Euphorbiaceae and the Δ12-desaturase-like epoxygenase pathway in Asteraceae achieve the same outcome: the epoxidation of the Δ12 double bond of linoleic acid to form vernolic acid. researchgate.netocl-journal.org However, the enzymes involved are structurally unrelated, indicating that they evolved independently to perform this specific biochemical function. nih.govnih.govocl-journal.org

This evolutionary divergence highlights the plasticity of plant metabolic pathways and their ability to develop novel functionalities. ocl-journal.org The desaturase-like enzymes in Asteraceae are thought to have evolved from the common FAD2 enzymes, which are typically involved in the desaturation of oleic acid to linoleic acid. frontiersin.orggsartor.org Through mutations and natural selection, these enzymes acquired a new catalytic activity, enabling them to perform epoxidation instead of desaturation. gsartor.org Similarly, the cytochrome P450 monooxygenases in Euphorbiaceae represent a separate evolutionary lineage that has been co-opted for vernolic acid production. researchgate.netocl-journal.org

Intra-Plant Metabolic Flux and Lipid Remodeling for Vernolic Acid Accumulation

The synthesis of vernolic acid is just the first step; its efficient accumulation in seed storage oils requires a coordinated process of metabolic flux and lipid remodeling.

Preferential Esterification and Storage within Triacylglycerols (TAGs)

While vernolic acid is synthesized on phosphatidylcholine (PC) in the endoplasmic reticulum, it does not significantly accumulate in this membrane lipid. aocs.organnualreviews.org Instead, it is preferentially channeled into triacylglycerols (TAGs), which are the primary form of energy storage in seeds. aocs.orgpnas.org This selective transfer is crucial for high-level accumulation of vernolic acid in the seed oil. pnas.org

Studies have shown that in plants like castor bean (Ricinus communis) and Crepis palaestina, which accumulate high levels of unusual fatty acids like ricinoleic acid and vernolic acid respectively, there is a mechanism for the efficient and selective transfer of these acyl groups from PC to TAGs. pnas.org This process ensures that the unusual fatty acids are sequestered in the storage lipid pool, rather than disrupting the structure and function of cellular membranes. pnas.org

Role of Specific Acyltransferases (e.g., DGAT1, DGAT2) in Directing Vernolic Acid into Storage Lipids

The final and committed step in TAG biosynthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT). nih.govmdpi.com Plants possess different types of DGAT enzymes, with DGAT1 and DGAT2 being the main ones. nih.gov Research has indicated that these enzymes can have different substrate specificities, which plays a critical role in determining the fatty acid composition of seed oils. nih.govmdpi.com

In plants that produce unusual fatty acids, specific DGAT enzymes have been shown to preferentially incorporate these fatty acids into TAGs. hep.com.cnd-nb.info For instance, studies on Vernonia galamensis have revealed that both DGAT1 and DGAT2 can increase the accumulation of epoxy fatty acids, with DGAT2 having a more significant impact. nih.govnih.gov Microsome assays from developing V. galamensis seeds have demonstrated that DGAT has a strong preference for substrates containing vernolic acid, including both acyl-CoA and diacylglycerol. researchgate.net

The co-expression of an epoxygenase with a specific DGAT from a high-vernolic-acid-accumulating plant has proven to be an effective strategy for increasing vernolic acid content in transgenic crops. ocl-journal.orghep.com.cn For example, expressing the S. laevis epoxygenase along with the V. galamensis DGAT2 in soybean seeds led to a vernolic acid accumulation of about 26%. nih.gov This suggests that the DGAT enzymes from these specialized plants have evolved to efficiently recognize and channel vernolic acid into the storage TAGs. nih.govhep.com.cn

| Plant Species | Family | Enzyme Class for Vernolic Acid Synthesis | Key Enzyme(s) | Substrate |

| Euphorbia lagascae | Euphorbiaceae | Cytochrome P450 Monooxygenase | CYP726A1 researchgate.netnih.gov | Linoleoyl-phosphatidylcholine aocs.org |

| Vernonia galamensis | Asteraceae | Δ12-Desaturase-Like Epoxygenase | FAD2-like epoxygenase researchgate.netresearchgate.net | Linoleic acid ocl-journal.org |

| Stokesia laevis | Asteraceae | Δ12-Desaturase-Like Epoxygenase | SlEPX ocl-journal.org | Linoleic acid ocl-journal.org |

| Crepis palaestina | Asteraceae | Δ12-Desaturase-Like Epoxygenase | FAD2-like epoxygenase aocs.org | Linoleic acid gsartor.org |

Genetic and Molecular Biology Research for Enhanced Accumulation

Identification and Functional Characterization of Genes Encoding Vernolic Acid Biosynthetic Enzymes

The biosynthesis of vernolic acid from its precursor, linoleic acid, is primarily catalyzed by a specific class of enzymes known as epoxygenases. These enzymes are functional variants of Δ12-fatty acid desaturases (FAD2). nih.govresearchgate.net The identification of the genes encoding these enzymes has been a critical step toward the metabolic engineering of vernolic acid production.

Two distinct types of epoxygenase enzymes have been identified in plants. In Euphorbia lagascae, vernolic acid synthesis is catalyzed by a cytochrome P450-dependent monooxygenase that acts on linoleoyl-phosphatidylcholine. google.comaocs.org In contrast, species from the Asteraceae family, such as Stokesia laevis, Vernonia galamensis, and Crepis palaestina, utilize a divergent form of the di-iron FAD2 enzyme. ocl-journal.orgresearchgate.net

The first gene encoding a Δ12 epoxygenase was isolated from Crepis palaestina and was found to be a Δ12 desaturase-like enzyme. aocs.org Researchers have since successfully isolated and characterized epoxygenase genes from several other vernolic acid-accumulating species. For instance, an epoxygenase from Stokesia laevis (SlEPX) was identified and shown to convert linoleic acid into vernolic acid. ocl-journal.orgresearchgate.net Similarly, transcriptome analysis of developing Vernonia galamensis seeds led to the identification of genes for a novel fatty acid desaturase/epoxygenase, which is crucial for the high accumulation of vernolic acid in this species. nih.govresearchgate.net These discoveries have confirmed that the ability to synthesize vernolic acid likely evolved independently in different plant families. aocs.org

Functional characterization is typically performed by expressing the candidate genes in a heterologous system, such as yeast or Arabidopsis thaliana, and analyzing the resulting fatty acid profile for the presence of vernolic acid. aocs.org

Table 1: Identified Genes Involved in Vernolic Acid Biosynthesis

| Gene/Enzyme | Source Organism | Enzyme Class | Substrate | Product |

|---|---|---|---|---|

| Δ12-epoxygenase | Euphorbia lagascae | Cytochrome P450 Monooxygenase | Linoleoyl-phosphatidylcholine | Vernoleoyl-phosphatidylcholine aocs.org |

| Δ12-epoxygenase (SlEPX) | Stokesia laevis | Δ12 Desaturase-like | Linoleic Acid | Vernolic Acid ocl-journal.orgresearchgate.net |

| Δ12-epoxygenase (Cpal2) | Crepis palaestina | Δ12 Desaturase-like | Linoleic Acid | Vernolic Acid aocs.org |

| Epoxygenase | Vernonia galamensis | Δ12 Desaturase-like | Linoleic Acid | Vernolic Acid nih.gov |

Biotechnological Engineering of Vernolic Acid Production in Heterologous Plant Systems

A primary goal of vernolic acid research is to transfer the biosynthetic pathway into high-yielding, established oilseed crops like soybean, canola, or cotton. This approach seeks to overcome the poor agronomic characteristics of wild vernolic acid producers, such as indeterminate growth and seed shattering, which hinder their large-scale cultivation. nih.gov

The foundational strategy for engineering vernolic acid production involves the seed-specific expression of an epoxygenase gene in a host plant. Several studies have demonstrated the feasibility of this approach, although initial results often show modest accumulation levels.

For example, expressing the Stokesia laevis epoxygenase gene (SlEPX) in Arabidopsis resulted in the production of approximately 2.4% vernolic acid in the seed oil. researchgate.net Similarly, expression of the Crepis palaestina epoxygenase gene (Cpal2) in an Arabidopsis mutant with high linoleic acid content yielded vernolic acid levels of up to 21%. publish.csiro.au When the cytochrome P450-type epoxygenase from Euphorbia lagascae was expressed in soybean somatic embryos, it produced about 8% epoxy fatty acids. researchgate.net However, expressing the SlEPX gene in soybean resulted in only 7% vernolic acid and was associated with negative effects on seed oil and protein content, suggesting that the accumulation of unusual fatty acids in membrane lipids can be detrimental. mdpi.com These results highlight that simply introducing the epoxygenase is often insufficient to achieve high-level accumulation.

Table 2: Vernolic Acid Accumulation in Transgenic Plants Expressing Epoxidase Genes

| Expressed Gene | Host Organism | Vernolic Acid Content (% of total fatty acids) |

|---|---|---|

| SlEPX (Stokesia laevis) | Arabidopsis thaliana | ~2.4% researchgate.net |

| Cpal2 (Crepis palaestina) | Arabidopsis thaliana (high linoleic acid mutant) | 21% publish.csiro.au |

| Epoxygenase (Euphorbia lagascae) | Soybean (somatic embryos) | ~8% researchgate.net |

| SlEPX (Stokesia laevis) | Soybean | 7% mdpi.com |

| Cpal2 (Crepis palaestina) | Cotton | 16.9% (with co-expressed FAD2) researchgate.net |

A significant bottleneck in producing unusual fatty acids is their inefficient incorporation from phospholipids (B1166683) (like phosphatidylcholine, where they are synthesized) into triacylglycerols (TAGs), the main storage form of oil. hep.com.cn To overcome this, researchers have employed a "push-pull" strategy, co-expressing the epoxygenase (the "push") with an acyltransferase enzyme (the "pull") that has a preference for vernolic acid.

Diacylglycerol acyltransferases (DGATs) are key enzymes that catalyze the final step of TAG synthesis. Studies have shown that DGATs from vernolic acid-accumulating plants like Vernonia galamensis and Stokesia laevis exhibit a strong substrate preference for vernolic acid. hep.com.cn

This finding led to co-expression experiments that yielded dramatic improvements in vernolic acid levels. In one landmark study, the genetic transformation of soybean with the S. laevis epoxidase gene alongside the V. galamensis diacylglycerol acyltransferase (DGAT) gene resulted in the accumulation of up to 17.6% vernolic acid in the seeds. ocl-journal.org Another study co-expressing the Stokesia epoxygenase with either DGAT1 or DGAT2 from V. galamensis in soybean increased vernolic acid content up to 25.8% and 27.8%, respectively. researchgate.nethep.com.cn This co-expression strategy not only increased the total amount of vernolic acid but also ensured it was properly channeled into the storage oil, minimizing potential disruption to cellular membranes. hep.com.cn

Mutation Breeding and Genome Editing for Agricultural Improvement in Vernolic Acid Crops

While transgenic approaches focus on moving the vernolic acid pathway to new crops, other strategies aim to improve the agronomic performance of existing vernolic acid producers, primarily Vernonia galamensis.

Mutation breeding involves treating seeds with chemical mutagens, such as ethyl methanesulfonate (B1217627) (EMS), to induce random genetic mutations. grafiati.com This technique can create valuable genetic diversity for traits that are limited in natural populations. tandfonline.com In Vernonia, the main goals are to develop plants with more uniform seed maturity, reduced plant height, and resistance to seed shattering. grafiati.comtandfonline.com Studies have shown that EMS mutagenesis can successfully induce variation in these agronomic traits. grafiati.com While some research indicated that oil and vernolic acid content were not significantly affected by the mutagenesis, it did alter the composition of other fatty acids like oleic and linoleic acid, suggesting the potential to select for improved lines without compromising the valuable oil profile. grafiati.comtandfonline.com

Genome editing technologies, particularly CRISPR-Cas9, offer a more precise and targeted way to modify plant genomes. frontiersin.org These tools can be used to make specific changes to genes that control undesirable traits. nih.gov While specific applications in Vernonia are still emerging, genome editing is being widely explored in other oilseed crops to alter fatty acid profiles, such as creating high-oleic soybeans by knocking out FAD2 genes. nih.gov This same principle could be applied to Vernonia to improve its agricultural suitability by targeting genes involved in plant architecture or flowering time, thereby accelerating its domestication and commercial viability. frontiersin.org

Transcriptomic and Metabolomic Profiling during Seed Development in Vernolic Acid-Producing Plants

To gain a deeper understanding of how plants like Vernonia galamensis produce such high levels of vernolic acid, scientists have studied the global changes in gene expression (transcriptomics) and metabolite levels (metabolomics) throughout seed development. nih.gov

By analyzing developing V. galamensis seeds at different stages, researchers have mapped the dynamics of oil accumulation. nih.govresearchgate.net These studies revealed that the most rapid phase of epoxy fatty acid (EFA) accumulation occurs in the middle stages of seed development (e.g., around 38 days after pollination). nih.govresearchgate.net

Transcriptome sequencing at these key stages has identified a suite of genes that are highly expressed during the fast accumulation phase. nih.govresearchgate.net Unsurprisingly, these include the genes for the epoxygenase itself and for specialized diacylglycerol acyltransferases (DGATs). nih.gov Beyond these, profiling has highlighted the importance of genes involved in acyl editing, TAG assembly, and the formation of oil bodies. nih.govresearchgate.net Furthermore, key transcription factors that act as master regulators of oil synthesis, such as WRI1, FUS3, and ABI4, were also identified as being putatively involved in regulating vernolic acid production. nih.govresearchgate.net This systems-level view provides a comprehensive blueprint of the metabolic network required for high-level epoxy oil production and identifies a rich set of target genes for future engineering efforts. nih.gov

Chemical Synthesis and Derivatization in Materials Science Research

Integration of Vernolic Acid into Polymeric and Functional Materials

Functionalization of Ordered Mesoporous Materials with Vernolic Acid Derivatives

Ordered Mesoporous Materials (OMMs) are characterized by their ordered pore structures, high surface areas, and tunable pore sizes, making them excellent platforms for various applications, including catalysis and adsorption. Functionalizing these materials with organic molecules like vernolic acid derivatives allows for the introduction of specific chemical properties and enhanced performance.

Vernolic acid methyl ester (VAME), a derivative of vernolic acid, has been utilized for the surface modification of OMMs such as Al-MCM-41, SBA-15, and periodic mesoporous organosilica (PMO) csic.esacs.orgresearchgate.net. This functionalization aims to introduce surface ligands that can increase hydrophobicity and facilitate the immobilization of metal nanoparticles, particularly silver nanoparticles (Ag-NPs), for catalytic applications csic.esresearchgate.net. For instance, SBA-15, with its larger pore size and silanol (B1196071) groups, has shown promise as a support material for Ag-NPs when functionalized with VAME, demonstrating efficient loading and potential for photocatalytic degradation of dyes csic.esresearchgate.net. The process typically involves synthesizing VAME from vernolic acid, followed by grafting or post-modification onto the OMM support csic.esresearchgate.net. Characterization techniques such as Transmission Electron Microscopy (TEM) have confirmed the efficient loading of Ag nanoparticles onto VAME-functionalized SBA-15, noting a specific surface area of 500 m² and a pore size of 6 nm csic.es. This approach highlights the utility of vernolic acid derivatives in creating advanced catalytic materials with tailored properties.

Table 1: Properties of VAME-Functionalized SBA-15 for Catalysis

| Material | Functionalizing Agent | Specific Surface Area (m²/g) | Pore Size (nm) | Immobilized Nanoparticles | Potential Application |

| SBA-15 (Pure Silica) | Vernolic Acid Methyl Ester (VAME) | 500 | 6 | Silver Nanoparticles (Ag-NPs) | Photocatalytic degradation of dyes, Catalysis |

| Al-MCM-41 (Si/Al ratio 15) | Vernolic Acid Methyl Ester (VAME) | Not specified | Not specified | Silver Nanoparticles (Ag-NPs) | Catalysis |

| Periodic Mesoporous Organosilica (PMO) | Vernolic Acid Methyl Ester (VAME) | Not specified | Not specified | Silver Nanoparticles (Ag-NPs) | Catalysis |

Development of Biolubricants from Vernolic Acid

The increasing environmental consciousness and the depletion of fossil fuels have spurred the development of sustainable alternatives, particularly in the lubricants industry. Vegetable oils and their derivatives are recognized for their biodegradability, low toxicity, and renewable nature, positioning them as promising candidates for biolubricant formulations researchgate.netmdpi.commdpi.comresearchgate.netnih.gov. Vernolic acid, a significant component of vernonia oil, offers a unique chemical structure with an epoxide group that can be modified to enhance lubricant properties.

Research has explored the derivatization of vernolic acid, primarily through esterification, to create biolubricants with improved tribological and thermal characteristics researchgate.netmdpi.comresearchgate.netontosight.ai. The fatty acid nature of vernolic acid, combined with its reactive epoxide functionality, allows for the synthesis of esters that can function as base oils or additives mdpi.comontosight.ai. Studies have investigated the tribological performance of vernolic acid derivatives, focusing on parameters such as friction coefficient and wear scar diameter researchgate.netmdpi.com. While specific data for vernolic acid derivatives in tribological tests are not extensively detailed in the provided snippets, general trends for fatty acid esters indicate that longer chain lengths and specific structural modifications can improve lubricity and reduce wear mdpi.com. For instance, the esterification of fatty acids generally leads to improved low-temperature properties and enhanced thermo-oxidative stability compared to the parent oils researchgate.netmdpi.com.

The development of biolubricants from vernolic acid derivatives involves chemical modifications to optimize properties like viscosity, viscosity index, pour point, and oxidative stability. These modifications aim to match or surpass the performance of conventional mineral oil-based lubricants while offering superior environmental benefits researchgate.netmdpi.commdpi.com. For example, esterification processes can improve viscosity indices and decrease pour points, making the lubricants suitable for a wider operating temperature range researchgate.net. The inherent biodegradability of vernolic acid-based lubricants is a key advantage, contributing to reduced environmental impact researchgate.netmdpi.comnih.gov.

Table 2: General Properties of Vegetable Oil-Based Biolubricants (Illustrative Trends)

| Property | Conventional Mineral Oil | Vegetable Oils (Unmodified) | Chemically Modified Vegetable Oils/Esters (e.g., Vernolic Acid Derivatives) |

| Biodegradability | Poor | Good | Good |

| Toxicity | Moderate to High | Low | Low |

| Renewable Resource | No | Yes | Yes |

| Viscosity Index (VI) | Moderate | Variable (often low) | Improved (higher) |

| Oxidative Stability | Good | Poor | Improved |

| Thermal Stability | Good | Poor | Improved |

| Low-Temperature Properties | Good | Variable (can be poor) | Improved (lower pour point) |

| Friction Coefficient (COF) | Moderate | Good (boundary) | Potentially improved or comparable |

| Wear Protection | Good | Good (boundary) | Potentially improved or comparable |

Compound List:

Vernolic acid

Vernolic acid methyl ester (VAME)

Linoleic acid

Oleic acid

Ricinoleic acid

Silver nanoparticles (Ag-NPs)

Palmitic acid

Isoleukotoxin

Leukotoxin B

Advanced Analytical Methodologies in Vernolic Acid Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone of vernolic acid research, enabling the separation of this specific fatty acid from complex mixtures, its identification, and the determination of its concentration. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography each offer unique advantages in the analysis of vernolic acid and related compounds.

Gas Chromatography (GC) for Fatty Acid Compositional Analysis

Gas chromatography (GC) is a highly sensitive method extensively used for the identification and quantification of the fatty acid content in various biological and industrial samples. nih.gov When analyzing fatty acids like vernolic acid, which have low volatility, a derivatization step is necessary to convert them into more volatile and thermally stable compounds. nih.gov This process typically involves converting the fatty acids into their corresponding fatty acid methyl esters (FAMEs) through esterification or transesterification. gcms.cz Silylation is another common derivatization technique where an active hydrogen in the molecule is replaced by a silyl group, which reduces the compound's polarity and enhances its volatility. gcms.cz

Once derivatized, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. usm.mythepharmajournal.com The separation of different FAMEs is based on their boiling points and interaction with the stationary phase coating the column. mdpi.com A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide dynamic range. nih.gov For definitive identification, GC is often coupled with mass spectrometry (GC-MS). usm.mynih.govwalshmedicalmedia.com The mass spectrometer fragments the eluted compounds and provides a unique mass spectrum, which acts as a molecular fingerprint, allowing for the precise identification of vernolic acid methyl ester and other fatty acid derivatives. thepharmajournal.comnih.gov GC-MS can also be used in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific compounds of interest. nih.govmarinelipids.ca

Typical GC operating conditions for fatty acid methyl ester (FAME) analysis:

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column (e.g., HP-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness) usm.my |

| Carrier Gas | Helium, Hydrogen, or Nitrogen researchgate.netnih.gov |

| Flow Rate | ~1 mL/min usm.my |

| Injector Temperature | 200-270°C usm.mymdpi.com |

| Oven Temperature Program | Example: Initial 90°C, ramp to 210°C usm.my |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| MS Interface Temperature | ~210°C usm.my |

High-Performance Liquid Chromatography (HPLC) for Oxidized Lipid Species

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of less volatile and heat-sensitive compounds like oxidized lipids, including vernolic acid. aocs.org A significant advantage of HPLC over GC is that it operates at ambient temperatures, minimizing the risk of degradation for thermally labile molecules. aocs.orgresearchgate.net This makes it particularly suitable for analyzing epoxy fatty acids and other oxidized species. nih.gov

In the context of vernolic acid research, HPLC is used for both analytical and preparative purposes. aocs.orghplc.eu Reversed-phase HPLC, often utilizing a C18 column, is a common method for separating fatty acids and their epoxidized products. researchgate.netnih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase, which typically consists of a mixture of solvents like methanol and water with a small amount of acid. researchgate.netnih.gov HPLC can be coupled with various detectors, including UV-Vis diode array detectors (DAD), evaporative light scattering detectors (ELSD), and mass spectrometers (MS), to identify and quantify the separated compounds. nih.govnih.gov The coupling of HPLC with electrospray ionization mass spectrometry (ESI-MS) is particularly valuable for confirming the structure of the epoxide products. researchgate.netnih.govscienceopen.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive analytical technique frequently used in vernolic acid research for several purposes. silicycle.comaga-analytical.com.pl It is an invaluable tool for monitoring the progress of chemical reactions, such as the epoxidation of unsaturated fatty acids to produce vernolic acid. silicycle.comresearchgate.net By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals, researchers can qualitatively assess the consumption of starting materials and the formation of products. researchgate.net

TLC is also widely used for the initial screening of lipid compositions and for the purification of vernolic acid and its derivatives on a small scale. silicycle.comresearchgate.netseafdec.org The separation on a TLC plate, typically coated with silica gel, is based on the principle of adsorption chromatography. researchgate.net A solvent system, or mobile phase, is chosen to achieve the desired separation of components based on their polarity. seafdec.org After development, the separated spots can be visualized using various methods, such as exposure to iodine vapor or spraying with a suitable staining reagent. seafdec.org For preparative purposes, the band corresponding to vernolic acid can be scraped from the plate and the compound extracted from the adsorbent. seafdec.org TLC is also useful for optimizing solvent systems for larger-scale purification by column chromatography. silicycle.com

Spectroscopic and Spectrometric Characterization for Structural Elucidation

While chromatographic techniques are essential for separation and quantification, spectroscopic and spectrometric methods are indispensable for the detailed structural elucidation of vernolic acid. Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy are two of the most powerful tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for determining the precise molecular structure of organic compounds, including vernolic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

In the ¹H NMR spectrum of an epoxidized fatty acid methyl ester, the formation of the epoxy ring is confirmed by the appearance of characteristic signals for the protons attached to the oxirane ring. researchgate.net These signals typically appear in the range of 2.8 to 3.2 ppm. researchgate.net The integration of these signals can also be used to quantify the degree of epoxidation. sapub.org

The ¹³C NMR spectrum provides complementary information, with the carbons of the epoxy group showing distinct chemical shifts, typically in the range of 55 to 60 ppm. researchgate.net By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, and by employing advanced techniques like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all the signals in the vernolic acid molecule can be achieved. acgpubs.orgpreprints.org

Characteristic NMR Chemical Shifts for Epoxidized Fatty Acid Esters:

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Epoxy Ring Protons (-CH-O-CH-) | 2.8 - 3.2 researchgate.net |

| ¹³C | Epoxy Ring Carbons (-C H-O-C H-) | 55 - 60 researchgate.net |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. nih.govfrontiersin.orgnih.gov It is particularly useful for confirming the presence of the characteristic epoxy group in vernolic acid. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these vibrations occur are indicative of the types of chemical bonds present. pramanaresearch.org

The FT-IR spectrum of vernolic acid or its esters will show a characteristic absorption band corresponding to the C-O stretching of the oxirane ring. This peak typically appears as a doublet in the range of 825-845 cm⁻¹. researchgate.net The disappearance or reduction in the intensity of the C=C stretching band from the precursor unsaturated fatty acid also indicates the successful epoxidation reaction. nih.gov In addition to the epoxy group, other functional groups such as the carbonyl (C=O) of the carboxylic acid or ester group (around 1710-1740 cm⁻¹) and the C-H stretching of the alkyl chain can be identified. researchgate.netresearchgate.net FT-IR is a valuable tool for both qualitative confirmation of the molecular structure and for monitoring the progress of reactions involving vernolic acid. nih.govnih.gov

Key FT-IR Absorption Bands for Vernolic Acid Derivatives:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Epoxy Ring (Oxirane) | C-O Stretching | 825 - 845 researchgate.net |

| Carbonyl (Ester) | C=O Stretching | ~1740 researchgate.net |

| Alkyl Chain | C-H Stretching | 2850 - 2960 |

| Hydroxyl (from ring opening) | O-H Stretching | 3200 - 3600 nih.gov |

Mass Spectrometry (MS) Techniques in Conjunction with Chromatography

Mass spectrometry, coupled with chromatographic separation techniques, provides a powerful tool for the identification and quantification of vernolic acid. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed methods.

In GC-MS analysis, vernolic acid is typically derivatized to a more volatile form, such as a methyl ester (vernolic acid methyl ester, VAME) or a trimethylsilyl (TMS) ether, prior to injection into the gas chromatograph. nih.gov The sample is then vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized. Electron ionization (EI) is a common technique used for this purpose. The resulting mass spectra provide a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. fatplants.net For vernolic acid derivatives, characteristic fragments arise from the cleavage of the epoxy ring and the hydrocarbon chain. researchgate.net

LC-MS offers an alternative approach that can often be performed without derivatization, which is particularly useful for analyzing thermally labile compounds. agilent.com In LC-MS, vernolic acid is separated by high-performance liquid chromatography (HPLC) based on its polarity and affinity for the stationary and mobile phases. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that allows for the analysis of intact molecular ions with minimal fragmentation. scielo.brnih.gov This provides accurate molecular weight information. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of a selected parent ion, yielding structural information that aids in the definitive identification of vernolic acid. nih.gov

Table 1: Comparison of GC-MS and LC-MS for Vernolic Acid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Sample Derivatization | Often required (e.g., esterification, silylation) nih.gov | Often not required agilent.com |

| Ionization Technique | Typically Electron Ionization (EI) | Typically Electrospray Ionization (ESI) scielo.br |

| Fragmentation | Extensive fragmentation, providing structural detail researchgate.net | Minimal fragmentation (soft ionization), providing molecular weight nih.gov |

| Compound Volatility | Suitable for volatile or derivatized non-volatile compounds | Suitable for a wide range of polarities and volatilities |

| Primary Information | Molecular structure from fragmentation patterns | Molecular weight from intact ions nih.gov |

Radiotracer and Isotopic Labeling Methods for Biosynthetic Pathway Delineation

Radiotracer and isotopic labeling techniques are indispensable for elucidating the biosynthetic pathways of fatty acids, including vernolic acid. mdpi.com These methods involve introducing atoms with a specific isotopic composition (either radioactive or heavy stable isotopes) into a biological system and tracking their incorporation into various molecules over time. nih.gov

A key study on the biosynthesis of vernolic acid in the seeds of Vernonia galamensis utilized [1-¹⁴C]acetate as a radiotracer. nih.gov Acetate is a fundamental building block for fatty acid synthesis. By feeding the developing seeds with radioactively labeled acetate, researchers were able to follow the path of the carbon-14 atoms. The results of these in vivo experiments demonstrated that the acetate precursor radioactively labeled vernolate in phosphatidylcholine (PC), diacylglycerol, and triacylglycerol. nih.gov Time-course kinetics and pulse-chase experiments further supported the hypothesis that linoleoyl-PC is the direct precursor to vernoleoyl-PC, and that vernolic acid is synthesized while the acyl moiety is esterified to PC. nih.gov

Stable isotope labeling, using non-radioactive isotopes such as deuterium (²H) or carbon-13 (¹³C), coupled with mass spectrometry, is another powerful approach. In this method, cells or organisms are supplied with a precursor molecule enriched with a stable isotope. The labeled precursor is then metabolized and incorporated into downstream products. By analyzing the mass spectra of the isolated lipids, the extent and position of isotope incorporation can be precisely determined. This allows for the detailed mapping of metabolic fluxes and the identification of intermediates in the biosynthetic pathway. nih.gov Although direct studies on vernolic acid biosynthesis using stable isotopes are less common, the principles are widely applied in lipidomics and provide a robust framework for such investigations. bioscientifica.com

Material Characterization Techniques for Vernolic Acid-Derived Products

The unique chemical structure of vernolic acid, with its epoxy and vinyl functional groups, makes it a valuable monomer for the synthesis of a variety of polymers and other bio-based materials. A suite of material characterization techniques is employed to understand the structure and properties of these vernolic acid-derived products.

Scanning Electron Microscopy (SEM)

Scanning electron microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and microstructure of materials at the micro- and nanoscale. azom.com In the context of vernolic acid-derived polymers, SEM can provide valuable insights into the material's topography, phase distribution in blends or composites, and the presence of any pores or defects. dtu.dk

To prepare a polymer sample for SEM analysis, it is often fractured after being frozen in liquid nitrogen to reveal its internal structure. Since most polymers are non-conductive, the sample surface is typically coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam. azom.com The SEM instrument then scans a focused beam of electrons across the sample surface. The interactions between the electrons and the sample generate various signals, including secondary electrons and backscattered electrons, which are collected by detectors to form an image. The resulting micrographs can reveal the shape, size, and distribution of different phases within a polymer blend, which is crucial for understanding the material's mechanical and thermal properties. azom.com

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. uny.ac.id For polymers derived from vernolic acid, XRD is used to assess the degree of crystallinity. Many polymers can exist in both amorphous (disordered) and crystalline (ordered) states, and the balance between these two phases significantly influences the material's mechanical properties, such as its strength, stiffness, and toughness. researchgate.net

In an XRD experiment, a beam of X-rays is directed at the material. The ordered arrangement of atoms in the crystalline regions of the polymer causes the X-rays to be diffracted at specific angles, which are determined by the spacing between the atomic planes (Bragg's Law). The diffracted X-rays are then detected, and the resulting diffraction pattern shows sharp peaks corresponding to the crystalline domains. In contrast, the amorphous regions produce a broad halo in the diffraction pattern. researchgate.net By analyzing the intensity and position of the diffraction peaks, one can identify the crystalline phases present and quantify the degree of crystallinity. researchgate.net

Rheological and Thermogravimetric Analyses

Rheological Analysis is the study of the flow and deformation of materials. researchgate.net For vernolic acid-based polymers, rheological measurements are critical for understanding their processability and performance. anton-paar.com The viscoelastic properties of a polymer melt, for instance, dictate its behavior during processing techniques like extrusion and injection molding. researchgate.net Rheometers are used to measure properties such as viscosity (resistance to flow) and modulus (stiffness) as a function of temperature, shear rate, or frequency. biointerfaceresearch.com These measurements provide insights into the molecular weight, chain entanglement, and cross-linking density of the polymer, all of which are crucial for tailoring the material for specific applications. anton-paar.com

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. torontech.com TGA is essential for determining the thermal stability and decomposition profile of vernolic acid-derived polymers. researchgate.net In a typical TGA experiment, a small amount of the polymer is placed in a high-precision balance within a furnace. The sample is then heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, one can determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the amount of residual mass at the end of the experiment. torontech.com This information is vital for establishing the upper temperature limits for the use and processing of these materials.

Table 2: Summary of Material Characterization Techniques for Vernolic Acid-Derived Products

| Technique | Principle | Information Obtained |

| Scanning Electron Microscopy (SEM) | Imaging with a focused electron beam | Surface morphology, microstructure, phase distribution azom.com |

| X-ray Diffraction (XRD) | Diffraction of X-rays by crystalline structures | Degree of crystallinity, identification of crystalline phases uny.ac.id |

| Rheological Analysis | Measurement of flow and deformation under stress | Viscosity, viscoelasticity, processability researchgate.net |

| Thermogravimetric Analysis (TGA) | Measurement of mass change with temperature | Thermal stability, decomposition temperature torontech.comresearchgate.net |

Computational and Theoretical Studies of Vernolic Acid Systems

Molecular Modeling and Dynamics Simulations of Biosynthetic Enzymes and Substrate Interactions

Understanding the enzymatic machinery responsible for vernolic acid biosynthesis is critical for metabolic engineering and biotechnological applications. Molecular modeling and molecular dynamics (MD) simulations play a pivotal role in elucidating the structural basis of enzyme-substrate recognition and catalytic mechanisms.

Cytochrome P450 enzymes, particularly those in the CYP74 family, are central to the epoxidation of fatty acids to produce vernolic acid. For instance, the crystal structure of CYP74A from Arabidopsis thaliana complexed with vernolic acid has been resolved at a resolution of 2.4 Å (PDB entry 3dam) researchgate.netresearchgate.net. This structural information allows for detailed analysis of the active site, revealing how vernolic acid is oriented and interacts with the enzyme's heme cofactor researchgate.netresearchgate.net. MD simulations are instrumental in studying the dynamic nature of these enzymes, including the identification and characterization of substrate access channels. These channels are crucial for the efficient transport of substrates to the active site and the release of products, with their opening mechanisms often tailored to the specific physico-chemical properties of the substrate mdpi.com. Simulations can reveal how different substrates might utilize distinct channels, thereby modulating protein-substrate specificity mdpi.com.

Another key enzyme involved in oxylipin metabolism, Allene Oxide Cyclase 2 (AOC2) from Arabidopsis thaliana, also interacts with vernolic acid, which serves as an inert substrate analog in structural studies nih.govresearchgate.net. The crystal structure of AOC2 in complex with vernolic acid demonstrates that the molecule binds within a hydrophobic barrel cavity. The carboxylic acid head group is positioned on the protein surface, while the hydrophobic tail, containing the epoxide moiety, is deeply embedded within the cavity nih.govresearchgate.net. These detailed structural insights, often complemented by molecular docking and simulation studies, provide a foundation for understanding the catalytic roles of these enzymes in lipid biosynthesis pathways nih.gov.

Table 6.1.1: Molecular Modeling and Dynamics of Vernolic Acid Biosynthetic Enzymes

| Enzyme Name | Source Organism | PDB ID | Resolution | Ligand/Substrate | Key Findings from Simulation/Modeling |

| CYP74A | Arabidopsis thaliana | 3dam | 2.4 Å | Vernolic acid | Active site binding, substrate access channels identified researchgate.netresearchgate.netmdpi.com |

| AOC2 | Arabidopsis thaliana | N/A | N/A | Vernolic acid | Binding within hydrophobic barrel cavity, head group exposed nih.govresearchgate.net |

Computational Approaches for Predicting Reaction Pathways and Product Profiles in Vernolic Acid Transformations

The chemical transformations of vernolic acid, whether enzymatic or synthetic, can be effectively studied using computational chemistry techniques. These methods allow for the prediction of reaction mechanisms, identification of transition states, and forecasting of product profiles, which are vital for optimizing synthesis routes and understanding metabolic fate.

While specific detailed computational studies predicting de novo reaction pathways for vernolic acid transformations are less prevalent in the provided literature, the general methodologies are well-established. Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful tools for investigating enzymatic reaction mechanisms, including those involving oxygenation, hydrolysis, and epoxidation science.gov. For example, studies on other fatty acid oxygenases (UPOs) have employed adaptive-PELE simulations to analyze substrate diffusion and conformational changes within the enzyme's active site, offering insights into regioselectivity and reaction outcomes acs.org.

Vernolic acid itself is synthesized via the epoxidation of linoleic acid by enzymes like CYP726A1 and Cpal2 science.govresearchgate.netresearchgate.netd-nb.info. Its metabolism involves enzymes such as soluble epoxide hydrolase (sEH), which converts vernolic acid to diols wikipedia.org. Computational approaches can be applied to model these enzymatic conversions, predicting the stereochemistry of the hydroxylated products and the energy barriers for key reaction steps. Furthermore, synthetic transformations, such as the esterification of vernolic acid to vernolic acid methyl ester (VAME) or the hydrogenation of its double bond and oxidation of the epoxide, are chemically well-defined csic.esvulcanchem.comgoogle.com. Computational methods can be used to optimize reaction conditions and predict yields for such chemical modifications.

Table 6.2.1: Computational Approaches for Vernolic Acid Transformations

| Transformation Type | Computational Method | Key Aspects Studied | Example Application/Product |

| Enzymatic Epoxidation | QM/MM, MD, Adaptive-PELE | Substrate binding, reaction pathways, regioselectivity, product profiles | Synthesis of vernolic acid from linoleic acid science.govacs.orgresearchgate.netresearchgate.netd-nb.info |

| Enzymatic Hydrolysis | QM/MM, MD | Hydrolysis mechanism, diol formation, stereochemistry | Metabolism of vernolic acid by sEH science.govwikipedia.org |

| Chemical Esterification | DFT, Reaction kinetics modeling | Reaction mechanism, product yield optimization | Synthesis of vernolic acid methyl ester (VAME) csic.esgoogle.com |

| Chemical Oxidation/Hydrogenation | DFT, Reaction kinetics modeling | Reaction pathways, intermediate identification, product formation | Synthesis of functionalized derivatives for material science vulcanchem.comgoogle.com |

Simulation of Self-Assembly Phenomena in Vernolic Acid Derivatives and Amphiphiles

Vernolic acid serves as a precursor for synthesizing various amphiphilic molecules, particularly bolaamphiphiles, which exhibit remarkable self-assembly properties. Computational simulations, predominantly molecular dynamics (MD), are crucial for understanding how these molecules aggregate into organized structures like vesicles, micelles, and nanoparticles, and for predicting their behavior in different environments.

Bolaamphiphiles derived from vernonia oil, rich in vernolic acid, have been synthesized with various head groups, such as choline (B1196258) esters researchgate.netacs.orgnih.govresearchgate.netnih.govresearchgate.netdovepress.com. MD simulations are employed to investigate their self-assembly processes, revealing how factors like the length of the hydrophobic chain, the nature of the head groups, and the concentration of the amphiphile influence the resulting morphology researchgate.netresearchgate.netdovepress.comnih.gov. For instance, studies have shown that variations in alkyl chain pendant length and head group structure can lead to the formation of stable spherical vesicles or other aggregate types researchgate.netacs.orgresearchgate.netresearchgate.netdovepress.com. These simulations can also predict the stability of these structures and their interactions with other molecules, such as nucleic acids (siRNA) or drugs, which is relevant for applications in drug delivery and gene transfection nih.govresearchgate.netnih.gov.

Mesoscale simulations, often parameterized using data from atomistic simulations and theoretical models like the Flory-Huggins theory, can also be used to explore phase diagrams and predict the self-assembled morphologies of these amphiphiles across a range of concentrations researchgate.net. The insights gained from these simulations are invaluable for designing amphiphiles with specific self-assembly characteristics for targeted applications.

Table 6.3.1: Simulation of Self-Assembly of Vernolic Acid Derivatives

| Derivative Type | Amphiphile Class | Simulation Technique | Observed Self-Assembled Structure | Key Influencing Factors |

| Bolaamphiphiles | Choline ester-based | Molecular Dynamics (MD), Mesoscale Simulations | Vesicles, Nanoparticles, Rod-like structures | Head group structure, spacer length, concentration, cholesterol inclusion researchgate.netacs.orgnih.govresearchgate.netresearchgate.netdovepress.com |

| Vernolic acid derivatives | General Amphiphiles | Molecular Dynamics (MD) | Micelles, Aggregates | Hydrophobic chain length, head group charge, solvent polarity nih.govnih.gov |

Compound List:

Vernolic acid

Linoleic acid

Oleic acid

Linolenic acid

Vernolic acid methyl ester (VAME)

Bolaamphiphiles

Choline ester head groups

CYP74A

AOC2

siRNA

Future Directions and Emerging Research Avenues

Deeper Elucidation of Regulatory Networks Governing Vernolic Acid Biosynthesis in Plants

The production of vernolic acid in plants such as Vernonia galamensis is a complex process involving multiple genes and regulatory factors. researchgate.net While key enzymes have been identified, a comprehensive understanding of the transcriptional control that governs the high accumulation of this epoxy fatty acid is still developing. Future research aims to create a detailed map of these regulatory networks to enable the metabolic engineering of high-yielding, commercially viable oilseed crops.

The biosynthesis of vernolic acid from its precursor, linoleic acid, is primarily catalyzed by a specialized enzyme known as an epoxygenase. researchgate.net In plants like Vernonia and Stokesia, this enzyme is a functional variant of the Δ12-fatty acid desaturase (FAD2). researchgate.netocl-journal.org However, in other species, such as Euphorbia lagascae, a different class of enzyme, a cytochrome P450 monooxygenase, is responsible for this conversion. nih.govnih.gov This divergence highlights the complexity of vernolic acid synthesis across different plant families.

Transcriptome analysis of developing V. galamensis seeds has revealed that the expression levels of genes associated with triacylglycerol assembly, acyl editing, and oil-body formation are significantly elevated during the stages of rapid epoxy fatty acid accumulation. researchgate.netresearchgate.net This suggests that efficient synthesis is not solely dependent on the epoxygenase enzyme but requires the coordinated action of a broader network of lipid metabolism genes.

A critical area for future investigation is the role of transcription factors in orchestrating this complex genetic machinery. aocs.org Several transcription factors, including WRI1, FUS3, and ABI4, have been identified as putative regulators of oil production in V. galamensis. researchgate.netresearchgate.net These factors are known to be master regulators of seed oil deposition in other plants. aocs.orgmdpi.com For instance, WRI1 is a key transcription factor that directly regulates genes involved in glycolysis and fatty acid synthesis. mdpi.com Deeper research is needed to confirm the direct targets of these transcription factors within the vernolic acid pathway and to understand how they interact to control the flux of precursors and the final accumulation of epoxy-oil-enriched triacylglycerols. researchgate.netaocs.org A clearer understanding of this hierarchical control will be instrumental in designing strategies to enhance vernolic acid yields in transgenic crops. researchgate.net

Table 1: Key Components in the Biosynthesis and Regulation of Vernolic Acid

| Component Type | Name/Class | Function/Role | Source/Plant Family |

|---|---|---|---|

| Enzyme | Δ12-Epoxygenase (FAD2 variant) | Catalyzes the conversion of linoleic acid to vernolic acid. researchgate.net | Asteraceae (e.g., Vernonia, Stokesia) researchgate.netocl-journal.org |

| Enzyme | Cytochrome P450 Monooxygenase | Catalyzes the epoxidation of linoleic acid to form vernolic acid. nih.govnih.gov | Euphorbiaceae (e.g., Euphorbia lagascae) nih.gov |

| Transcription Factor | WRI1 (WRINKLED1) | Putatively regulates genes for glycolysis and fatty acid synthesis. researchgate.netresearchgate.netmdpi.com | Identified in Vernonia galamensis researchgate.netresearchgate.net |

| Transcription Factor | FUS3 (FUSCA3) | A master regulator of seed development and oil accumulation. researchgate.netaocs.org | Identified in Vernonia galamensis researchgate.net |

| Transcription Factor | ABI4 (ABSCISIC ACID-INSENSITIVE 4) | Potential regulator involved in seed oil production. researchgate.netresearchgate.net | Identified in Vernonia galamensis researchgate.netresearchgate.net |

Development of Novel Biocatalytic Systems for Efficient Conversion and Derivatization

The chemical reactivity of vernolic acid's epoxide ring makes it an attractive substrate for producing a wide range of value-added chemicals. gerli.com While chemical catalysis can be used, biocatalysis, which employs enzymes or whole-cell systems, offers a greener and more selective alternative. mdpi.com Future research is focused on discovering and engineering novel biocatalytic systems for the efficient conversion and derivatization of vernolic acid.

Another promising avenue is the use of enzyme cascades to perform multi-step conversions in a single pot. For example, a cascade involving a carboxylic acid reductase (CAR) and a transaminase (ω-TA) has been successfully used to convert other fatty acids into fatty amines with high efficiency. manchester.ac.uk Such a system could be adapted for vernolic acid, converting its carboxylic acid group into an amine, thereby producing bifunctional molecules with both an epoxy and an amine group. These resulting compounds could serve as valuable monomers for specialty polymers. Similarly, engineered E. coli strains have been developed to convert short-chain fatty acids into their corresponding alcohols. mdpi.com Applying this whole-cell biocatalysis approach to vernolic acid could yield epoxy-alcohols, another class of useful chemical intermediates.

The discovery and engineering of enzymes that can selectively react with the epoxide group of vernolic acid is a significant, albeit challenging, goal. Such enzymes could open up pathways to a variety of chiral compounds that are difficult to synthesize chemically. The advantages of biocatalysis, including mild reaction conditions and high selectivity, can significantly reduce the energy requirements and waste generation associated with traditional chemical processes. mdpi.com

Table 2: Potential Biocatalytic Conversions of Vernolic Acid

| Enzyme/System | Reaction Type | Potential Product from Vernolic Acid | Potential Applications |

|---|---|---|---|

| Lipase | Esterification/Transesterification mdpi.com | Vernolic acid esters | Biolubricants, plasticizers, cosmetics wur.nl |

| Carboxylic Acid Reductase (CAR) & Transaminase (ω-TA) Cascade | Reductive Amination manchester.ac.uk | 12,13-epoxy-9-octadecenylamine | Monomers for polymers, surfactants |

| Whole-cell biocatalyst (e.g., engineered E. coli) | Carboxylic acid reduction mdpi.com | 12,13-epoxy-9-octadecen-1-ol | Chemical intermediates, monomers |

| Oleate Hydratase (engineered) | Epoxide hydration | Hydroxy-vernolic acid derivatives | Polymer precursors, specialty chemicals mdpi.com |

Innovative Design and Synthesis of Advanced Functional Materials from Vernolic Acid Feedstocks

Vernolic acid is a prime candidate for the development of sustainable, bio-based polymers and advanced functional materials. researchgate.net Its bifunctional nature allows it to be used as a monomer or cross-linking agent in polymerization reactions. Vernonia oil, which is rich in vernolic acid triglycerides, is already recognized for its potential as a precursor to adhesives, varnishes, and industrial coatings. wikipedia.org A key advantage of vernonia oil is its naturally low viscosity, which allows it to act as a reactive diluent in paint formulations, becoming incorporated into the dried paint film rather than evaporating as volatile organic compounds. wikipedia.org

Future research is aimed at creating more sophisticated materials by leveraging the specific reactivity of vernolic acid's functional groups. The epoxide ring can undergo ring-opening polymerization to form polyethers, or it can react with other functional groups like amines or carboxylic acids to create cross-linked thermoset polymers. These polymers could find applications in composites, coatings, and adhesives with tailored properties. The development of bio-based polyurethanes and polyesters using vernolic acid-derived polyols is another active area of research. whiterose.ac.ukmdpi.com

An emerging and innovative application is the use of vernolic acid to create functionalized hybrid materials. Recent studies have demonstrated the synthesis of vernolic acid methyl ester (VAME) and its use to functionalize the surfaces of ordered mesoporous materials like SBA-15 and Al-MCM-41. ajol.infocsic.es These VAME-functionalized materials can then serve as supports for metal nanoparticles, creating novel catalysts. For example, silver nanoparticles loaded onto VAME-functionalized SBA-15 have been successfully prepared, demonstrating the potential of this approach for creating advanced catalytic systems. ajol.infocsic.es This strategy combines the unique properties of a bio-derived molecule with the high surface area and ordered structure of mesoporous silica (B1680970), opening doors to new applications in catalysis and beyond. The ability to create such advanced materials from a renewable feedstock like vernolic acid is a key step towards a more sustainable chemical industry. colab.wscelignis.com

Table 3: Advanced Functional Materials Derived from Vernolic Acid

| Material Type | Synthesis Route | Key Feature | Potential Application |

|---|---|---|---|

| Bio-based Polymers (e.g., Polyethers, Polyesters) | Ring-opening polymerization of the epoxide; esterification of the carboxyl group. whiterose.ac.uk | Derived from a renewable feedstock. colab.ws | Adhesives, coatings, composites, plasticizers. wikipedia.org |

| Reactive Diluents | Direct use of Vernonia oil in formulations. wikipedia.org | Low viscosity; reduces volatile organic compounds (VOCs). wikipedia.org | Paints and varnishes. wikipedia.org |

| Functionalized Mesoporous Materials (e.g., VAME-SBA-15) | Grafting vernolic acid methyl ester (VAME) onto silica supports. ajol.infocsic.es | High surface area with tailored chemical functionality. | Supports for nanoparticle catalysts. ajol.infocsic.es |

| Thermoset Resins | Cross-linking reactions involving the epoxide and carboxyl groups. | High strength and thermal stability. | Advanced composites, electronics packaging. |

Q & A

Q. What experimental approaches are used to characterize the biosynthesis of vernolic acid in plant systems?

Vernolic acid biosynthesis involves cytochrome P450 enzymes, such as CYP726A1 in Euphorbia lagascae. Experimental approaches include:

- Enzyme expression in heterologous systems : Transgenic yeast (Saccharomyces cerevisiae) or tobacco callus systems are used to express CYP726A1, followed by GC-MS analysis of fatty acid profiles to verify vernolic acid production .

- Substrate supplementation : Adding precursors like linoleic acid or γ-linolenic acid to cultures to track epoxy fatty acid formation via GC retention time and mass spectral comparisons .

- Tissue-specific mRNA analysis : Quantifying CYP726A1 transcript levels in developing seeds versus leaves to confirm seed-specific expression patterns .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish vernolic acid from its methyl ester derivatives?

Key NMR spectral differences include:

- Hydrogen (¹H NMR) : Vernolic acid shows a hydroxyl (-OH) proton signal at δ 9.17–9.20 ppm, absent in methyl esters. Methyl esters exhibit a methoxy (-OCH₃) signal at δ 3.65–3.66 ppm .

- Carbon (¹³C NMR) : The carbonyl (C=O) signal shifts from δ 179.83–179.96 ppm (free acid) to δ 174.05 ppm (methyl ester). Epoxy group carbons remain consistent (δ 2.61–2.95 ppm in ¹H; δ 50–60 ppm in ¹³C) .

Q. What statistical methods are employed to analyze correlations between vernolic acid content and other fatty acids in plant oils?

- Pearson/Spearman correlation coefficients : Used to assess relationships between vernolic acid and saturated (e.g., palmitic, stearic) or unsaturated (e.g., oleic, linoleic) fatty acids. For example, vernolic acid shows a strong negative correlation (r = -0.90 to -0.96) with oleic and linoleic acids in Vernonia galamensis .

- Principal Component Analysis (PCA) : Reduces dimensionality of lipidomic datasets to identify key variables (e.g., vernolic acid as a VIP score ≥1 in prostate cancer lipid profiles) .

Advanced Research Questions

Q. How does quantitative deuterium isotopic profiling differentiate between Δ12-epoxidase and Δ12-desaturase mechanisms in vernolic acid biosynthesis?

- Site-specific ²H/¹H ratios : Measured via ²H NMR to track isotopic enrichment patterns. In Vernonia galamensis, C11 in vernolic acid shows ²H enrichment, indicating its role in the epoxidase mechanism, unlike the desaturase pathway .

- Hybridization state changes : Epoxidation (sp³) versus desaturation (sp²) alters isotopic depletion at C12/C13. Vernolic acid retains linoleic acid’s isotopic signature at C13, confirming linoleate as the precursor .

Q. What experimental strategies address contradictions in transgenic expression efficiency of CYP726A1 across plant and yeast systems?

- Subcellular targeting : Modifying enzyme localization (e.g., endoplasmic reticulum vs. cytosol) to optimize substrate access .

- Phospholipid profiling : Enrichment of vernolic acid in phosphatidylcholine (PC) versus phosphatidylethanolamine (PE) in yeast suggests compartment-specific metabolic routing .

- Growth condition optimization : Adjusting fatty acid supplementation (e.g., linoleic vs. γ-linolenic acid) to maximize epoxy fatty acid yields (1%–5% of total lipids) .

Q. How do lipidomic studies resolve vernolic acid’s role in metabolic crosstalk within tumor microenvironments?

- Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) : Identifies vernolic acid (12,13-EpOME) as a lipid signature in periprostatic adipose tissue, with VIP scores ≥1 in prostate cancer models .

- Pathway enrichment analysis : Links vernolic acid to ω-6 polyunsaturated fatty acid (PUFA) metabolism, highlighting its potential as a biomarker for altered lipid signaling .

Methodological Considerations

- Experimental Design : Use transgenic systems (e.g., Saccharomyces cerevisiae, tobacco callus) for functional validation of biosynthetic enzymes. Include negative controls (empty vector transformants) to rule out endogenous activity .

- Data Validation : Cross-reference GC-MS results with NMR or isotopic profiling to confirm epoxy fatty acid identity and biosynthetic origin .

- Statistical Rigor : Apply Bonferroni correction for multiple comparisons in lipid correlation studies to reduce Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.